5-Phenyl-1,4-oxazepane
CAS No.: 933705-70-5
Cat. No.: VC3075627
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 933705-70-5 | 
|---|---|
| Molecular Formula | C11H15NO | 
| Molecular Weight | 177.24 g/mol | 
| IUPAC Name | 5-phenyl-1,4-oxazepane | 
| Standard InChI | InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 | 
| Standard InChI Key | KNDDKASDDMIEGY-UHFFFAOYSA-N | 
| SMILES | C1COCCNC1C2=CC=CC=C2 | 
| Canonical SMILES | C1COCCNC1C2=CC=CC=C2 | 
Introduction
Structural Characteristics
Molecular Properties
5-Phenyl-1,4-oxazepane belongs to the broader family of oxazepane derivatives. Based on structural analysis of related compounds, we can establish its fundamental molecular properties. While the exact compound is not directly described in the search results, related compounds such as 5-Phenyl-3-(o-tolyl)-1,4-oxazepane provide useful reference points for understanding its likely properties .
Conformational Analysis
Seven-membered rings like those in 1,4-oxazepanes exhibit significant spatial flexibility leading to multiple possible conformational states. Research on related oxazepane derivatives indicates that these scaffolds typically exist in energetically favorable chair conformations . This conformational preference influences the three-dimensional presentation of functional groups, which is crucial for biological activity and molecular recognition.
Comparison with Related Compounds
Table 1 presents a comparison of 5-Phenyl-1,4-oxazepane with structurally related compounds found in the research literature.
Table 1: Structural Comparison of 5-Phenyl-1,4-oxazepane with Related Compounds
Synthesis Methodologies
Polymer-Supported Synthesis
A significant synthetic approach for 1,4-oxazepane derivatives involves polymer-supported methods. Králová et al. have reported a synthesis strategy using Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, which undergoes reactions with nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones . This method could potentially be adapted for the synthesis of 5-Phenyl-1,4-oxazepane by selecting appropriate precursors and reaction conditions.
Stereochemical Considerations
The synthesis of 1,4-oxazepane derivatives often presents challenges regarding stereoselectivity. Research on related compounds indicates that the formation of stereogenic centers can result in mixtures of diastereomers with varying ratios . Control of stereochemistry during synthesis is crucial for developing compounds with defined three-dimensional structures for biological applications.
Table 2: Synthesis Parameters for 1,4-Oxazepane Derivatives
Structural Characterization
Analytical Techniques
Comprehensive structural characterization of 1,4-oxazepane derivatives typically employs multiple analytical methods. Based on research on related compounds, the following techniques would be essential for characterizing 5-Phenyl-1,4-oxazepane:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 1,4-oxazepane derivatives. Studies on related compounds utilize a comprehensive suite of NMR techniques, including ¹H, ¹³C{¹H}, APT, ¹H–¹H COSY, ¹H–¹H NOESY, ¹H–¹³C HMQC, ¹H–¹³C HMBC, and ¹H–¹⁵N HMBC . These methods collectively enable the complete assignment of proton, carbon, and nitrogen signals, confirming the molecular constitution and conformation.
For 5-Phenyl-1,4-oxazepane, key NMR features would likely include characteristic signals from the seven-membered oxazepane ring and distinctive patterns from the phenyl substituent. The coupling constants between adjacent protons would provide valuable information about the conformation of the oxazepane ring.
Mass Spectrometry and Other Techniques
Mass spectrometry would be crucial for confirming the molecular formula and weight of 5-Phenyl-1,4-oxazepane. Additionally, techniques such as infrared spectroscopy, X-ray crystallography (for crystalline forms), and chromatographic methods would provide complementary data to establish the structure and purity of the compound.
Research Challenges and Future Directions
Synthetic Challenges
Current challenges in the synthesis of phenyl-substituted 1,4-oxazepanes include:
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Achieving stereoselective synthesis with defined configuration at stereogenic centers 
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Controlling regioselectivity during ring formation 
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Developing efficient synthetic routes with high yields and purity 
Research on related 1,4-oxazepane derivatives has shown that substituent effects significantly influence reaction outcomes . For 5-Phenyl-1,4-oxazepane, optimization of synthetic strategies would need to address these challenges specifically.
Future Research Opportunities
Potential areas for future research on 5-Phenyl-1,4-oxazepane include:
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Development of improved synthetic methodologies with stereochemical control 
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Comprehensive structure-activity relationship studies 
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Investigation of biological activity in relevant therapeutic areas 
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Exploration of derivatization strategies to enhance pharmacological properties 
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